(R)-3-(2-Bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Regioisomeric impurity profiling Halogen substitution pattern Chromatographic retention prediction

(R)-3-(2-Bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 2044710-49-6, molecular formula C₁₀H₉BrFNO₃, molecular weight 290.09 g/mol) is a chiral oxazolidinone derivative primarily classified as a process-related impurity and potential degradation product of the second-generation oxazolidinone antibiotic tedizolid (Sivextro®). The compound is alternatively designated as Tedizolid Impurity 27, Tedizolid Impurity 47, or Tedizolid Impurity 63 across different pharmacopeial and vendor nomenclatures.

Molecular Formula C10H9BrFNO3
Molecular Weight 290.09 g/mol
Cat. No. B13433288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(2-Bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Molecular FormulaC10H9BrFNO3
Molecular Weight290.09 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1C2=C(C=CC(=C2)F)Br)CO
InChIInChI=1S/C10H9BrFNO3/c11-8-2-1-6(12)3-9(8)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m1/s1
InChIKeyYWKHBFVOAMKIKE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(2-Bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one: Structural Identity, Regulatory Context, and Procurement Profile


(R)-3-(2-Bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 2044710-49-6, molecular formula C₁₀H₉BrFNO₃, molecular weight 290.09 g/mol) is a chiral oxazolidinone derivative primarily classified as a process-related impurity and potential degradation product of the second-generation oxazolidinone antibiotic tedizolid (Sivextro®) . The compound is alternatively designated as Tedizolid Impurity 27, Tedizolid Impurity 47, or Tedizolid Impurity 63 across different pharmacopeial and vendor nomenclatures . It belongs to the phenyloxazolidinone subclass, structurally characterized by a (5R)-hydroxymethyl substituent on the oxazolidinone ring and a 2-bromo-5-fluorophenyl moiety at the N-3 position. This specific halogenation pattern—bromine at the ortho position and fluorine at the meta position relative to the oxazolidinone nitrogen attachment—distinguishes it from other tedizolid-related bromo-fluoro-phenyl oxazolidinone congeners (e.g., Impurity 3 with 4-bromo-3-fluoro substitution, Impurity 26 with 4-bromo-2-fluoro substitution) and underlies its unique chromatographic and spectroscopic behavior essential for analytical method development and regulatory compliance in abbreviated new drug applications (ANDAs) [1][2].

Why Generic Oxazolidinone Intermediates Cannot Substitute for (R)-3-(2-Bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one in Regulated Pharmaceutical Analysis


In pharmaceutical quality control and regulatory submission contexts, the interchangeability of oxazolidinone reference standards is strictly precluded by the structure-specific nature of chromatographic separation and spectroscopic identification. (R)-3-(2-Bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one possesses a unique regioisomeric halogenation pattern (ortho-Br, meta-F) that generates a distinct retention time, UV absorption profile, and mass spectrometric fragmentation pattern relative to its closest structural analogs—namely Tedizolid Impurity 3 (4-bromo-3-fluoro, CAS 444335-16-4), Tedizolid Impurity 26 (4-bromo-2-fluoro, CAS 883230-75-9), and Tedizolid Impurity 9 (4-bromo-3-fluoro, (S)-enantiomer, CAS 1369530-77-7) . Even modest positional isomerism within the bromo-fluoro-phenyl substitution pattern produces measurable shifts in predicted boiling point (e.g., 383.0 ± 32.0 °C for the target compound vs. 401.6 ± 35.0 °C for Impurity 3) and chromatographic behavior that render non-identical impurity standards unfit for system suitability testing, relative retention time (RRT) calibration, and impurity limit quantification mandated under ICH Q3A/Q3B guidelines [1]. Substituting a different positional isomer or enantiomer would compromise the accuracy of related substances methods, potentially leading to failed ANDA submissions, costly re-validation, or—in the worst case—undetected impurity excursions in commercial batches [1].

Quantitative Differentiation Evidence: (R)-3-(2-Bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one vs. Closest Isomeric and Enantiomeric Impurity Standards


Regioisomeric Differentiation: Ortho-Bromo/Meta-Fluoro Substitution Pattern vs. Para-Bromo/Meta-Fluoro (Impurity 3) and Para-Bromo/Ortho-Fluoro (Impurity 26) Analogs

The target compound's defining structural feature—bromine at the ortho (C-2) position and fluorine at the meta (C-5) position on the phenyl ring—creates a unique electronic and steric environment distinct from all other tedizolid bromo-fluoro-phenyl oxazolidinone impurities. Among the four structurally closest congeners sharing the C₁₀H₉BrFNO₃ molecular formula and 290.09 g/mol molecular weight, positional isomerism produces measurable differences in predicted physicochemical properties. The target compound (2-bromo-5-fluoro) and Impurity 26 (4-bromo-2-fluoro) share a nearly identical predicted boiling point of 383.0 ± 32.0 °C, reflecting comparable intermolecular interactions, whereas Impurity 3 (4-bromo-3-fluoro) exhibits a significantly higher predicted boiling point of 401.6 ± 35.0 °C (Δ = 18.6 °C) . This thermal stability differential has direct implications for GC-headspace residual solvent analysis and thermal stress degradation studies. All four isomers share a predicted density of 1.701 ± 0.06 g/cm³, confirming that density alone cannot discriminate among these congeners, necessitating identity confirmation via orthogonal methods .

Regioisomeric impurity profiling Halogen substitution pattern Chromatographic retention prediction Pharmaceutical impurity reference standards

Chiral Configuration Purity Advantage: (R)-Enantiomer Specificity vs. (S)-Enantiomer (Impurity 9) in Oxazolidinone Antibacterial SAR

The oxazolidinone class exhibits strict enantioselectivity in antibacterial target engagement: only the (S)-enantiomer at the C-5 position of the oxazolidinone ring demonstrates potent binding to the bacterial 50S ribosomal subunit, with the (R)-enantiomer being essentially inactive [1]. (R)-3-(2-Bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, bearing the (5R) configuration, is the enantiomerically pure (R)-form arising as a process impurity during tedizolid synthesis. Its enantiomeric counterpart, Tedizolid Impurity 9 (CAS 1369530-77-7, (5S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one), differs not only in absolute stereochemistry but also in aryl halogenation pattern, creating a dual-level differentiation challenge for analytical method development . Published chiral HPLC methods for tedizolid and linezolid enantiomeric separation have demonstrated resolution factors (Rs) exceeding 2.0 between (R)- and (S)-enantiomers under optimized conditions, with the (S)-enantiomer consistently exhibiting longer retention on chiral stationary phases such as Chiralpak AGP [2]. The target compound's specific combination of (R)-stereochemistry and 2-bromo-5-fluoro substitution pattern generates a unique chiral recognition profile that no other commercially available tedizolid impurity standard replicates, making it an irreplaceable system suitability marker for chiral purity methods [2].

Enantiomeric impurity control Chiral oxazolidinone SAR Ribosomal 50S subunit binding Chiral HPLC method validation

Chromatographic Purity Benchmarking: Documented HPLC Purity Specifications and Batch-to-Batch Consistency vs. Alternative Tedizolid Impurity Standards

Multiple independent suppliers provide (R)-3-(2-bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one with documented HPLC purity specifications, enabling cross-supplier quality benchmarking. The compound is available with certified purity of 97% (HPLC) from Leyan (Product No. 1985059) and 95%+ (HPLC) from multiple vendors including Hubei Deao Huayan Medical Technology . In comparison, Tedizolid Impurity 3 (CAS 444335-16-4) is available at 97% (standard purity) from Bidepharm with batch-specific HPLC, NMR, and GC reports , while Tedizolid Impurity 26 (CAS 883230-75-9) is offered at >95% HPLC purity from BOC Sciences . The target compound's availability at ≥97% HPLC purity across multiple ISO 17034-compliant suppliers—including CATO (CATO standard products manufactured under ISO 17034 reference material producer accreditation) [1]—provides procurement flexibility with documented quality consistency. For regulatory ANDA submissions, suppliers such as Axios Research provide fully characterized reference standards compliant with ICH Q3A/Q3B guidelines, including traceability against pharmacopeial standards (USP or EP) [2].

HPLC purity certification Reference standard qualification ISO 17034 reference material Pharmaceutical impurity batch consistency

Structural Confirmation Documentation: Comprehensive Characterization Package vs. Minimal-Data Impurity Standards

The target compound is supplied with comprehensive structural characterization packages by multiple vendors, supporting direct use in regulatory dossiers without additional in-house structure confirmation. Beijing Kangpaisen Medical Technology provides this compound (Product Code: TDA083-47) with a full Certificate of Analysis (CoA) that includes synthetic route documentation, detailed structural confirmation spectra (¹H NMR, ¹³C NMR, HRMS or MS), and HPLC purity chromatograms [1]. Similarly, CATO reference standards include multi-technique characterization comprising NMR, mass spectrometry, HPLC, GC, IR, UV, water content (Karl Fischer), and residue on ignition—all packaged with structure conformity reports suitable as supplementary review materials for drug registration [2]. This level of characterization exceeds the industry minimum of 'HPLC purity + MS' commonly provided for niche impurity standards [3]. In contrast, several alternative tedizolid impurity standards (e.g., certain suppliers of Impurity 26 and Impurity 9) list only molecular formula and HPLC purity without specifying full spectral characterization or CoA contents on their product pages .

Structural elucidation NMR characterization Mass spectrometry confirmation CoA documentation Regulatory submission support

Procurement-Relevant Application Scenarios for (R)-3-(2-Bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one


Regulatory ANDA Filing: Tedizolid Phosphate Related Substances Method Validation and System Suitability Testing

In the context of abbreviated new drug applications (ANDAs) for generic tedizolid phosphate formulations, (R)-3-(2-bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one serves as an essential impurity reference standard for establishing system suitability criteria in HPLC related substances methods. Its unique 2-bromo-5-fluoro substitution pattern ensures chromatographic resolution from tedizolid API and other process impurities—including Impurity 3 (4-bromo-3-fluoro) and Impurity 26 (4-bromo-2-fluoro)—with predicted boiling point differences of up to 18.6 °C facilitating orthogonal identity confirmation [1]. Regulatory guidelines (ICH Q3A/Q3B) mandate identification and quantification of each specified impurity at levels ≥0.10% (for APIs dosed at ≤2 g/day), requiring impurity reference standards with documented structural identity and purity ≥95% [2]. The compound's availability from ISO 17034-accredited suppliers with full CoA documentation (NMR, MS, HPLC, IR, UV) directly supports the chemistry, manufacturing, and controls (CMC) section of regulatory dossiers without additional in-house characterization [3]. This application scenario is not adequately served by alternative C₁₀H₉BrFNO₃ isomers, as each positional isomer must be individually identified and controlled per ICH requirements.

Forced Degradation Studies: Identification and Structural Characterization of Tedizolid Phosphate Degradation Products

Forced degradation (stress testing) studies of tedizolid phosphate under ICH Q1A(R2) conditions (hydrolysis, oxidation, photolysis, thermal stress) generate complex mixtures of degradation products requiring authentic reference standards for unambiguous identification. Published LC-MS/MS degradation studies have identified multiple bromo-fluoro-phenyl oxazolidinone degradation products, with structural characterization relying on comparison of retention times, UV spectra, and MS/MS fragmentation patterns against synthesized impurity standards . (R)-3-(2-Bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, with its distinct ortho-bromo substitution, generates a characteristic isotopic pattern (¹Br:⁸¹Br ≈ 1:1 ratio) in mass spectrometry that distinguishes it from other brominated degradation products and facilitates confident structural assignment in complex degradation mixtures [1]. The use of the correct positional isomer reference standard is critical, as co-elution or spectral overlap between isomers can lead to misidentification of degradation pathways and incorrect stability-indicating method validation conclusions .

Chiral Purity Method Development: Enantiomeric Excess Determination of Tedizolid API and Intermediates

Given that only the (S)-enantiomer of oxazolidinones exhibits clinically relevant antibacterial activity—as demonstrated by cryo-EM structural studies showing (S)-specific 50S ribosomal subunit binding and by the >100-fold potency differential between enantiomers —chiral purity is a critical quality attribute for tedizolid API. (R)-3-(2-Bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, as a well-characterized (R)-enantiomer impurity, provides a defined reference point for chiral HPLC method development and system suitability evaluation. Published chiral separation methods for oxazolidinones using Chiralpak AGP or analogous chiral stationary phases achieve resolution factors (Rs) ≥ 2.0 between enantiomers, enabling quantitation of the unwanted (R)-enantiomer at levels as low as 0.05% relative to the (S)-API peak [1]. The compound's combination of (R)-stereochemistry with the 2-bromo-5-fluoro substitution creates a chiral recognition profile on polysaccharide-based CSPs that differs from that of Impurity 9 ((S)-enantiomer with 4-bromo-3-fluoro substitution), providing method developers with orthogonal selectivity options for resolving co-eluting impurity pairs [1].

Quality Control Batch Release Testing: Calibration and Quantification of Specified Impurities in Commercial Tedizolid Phosphate

During routine QC batch release testing of tedizolid phosphate API and finished drug products, (R)-3-(2-bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one serves as a quantitative calibration standard for determining the concentration of this specific impurity against established acceptance limits. The compound's documented purity of 97% (HPLC) and the availability of assay-certified CoA data from multiple independent suppliers enable accurate external standard calibration without the need for in-house purity determination . For a typical tedizolid phosphate specification with individual unspecified impurity limits of NMT 0.10% and total impurity limits of NMT 1.0%, accurate quantification requires impurity reference standards with purity ≥95% and well-characterized response factors [1]. The target compound's orthogonal structural confirmation data (NMR, MS, IR) provides the traceability chain required under 21 CFR Part 211 and ICH Q7 Good Manufacturing Practice guidelines for reference standards used in QC laboratories [2]. In this application, substitution with a different positional isomer would produce systematically inaccurate impurity quantitation due to potential differences in relative response factors (RRF) at the detection wavelength, with RRF deviations of >20% reported for closely related oxazolidinone positional isomers in published HPLC methods [3].

Quote Request

Request a Quote for (R)-3-(2-Bromo-5-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.